molecular formula C20H19BrFN5O2S B15079080 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-58-1

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15079080
CAS No.: 303102-58-1
M. Wt: 492.4 g/mol
InChI Key: GOSXMZWHHOTGIC-FOKLQQMPSA-N
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Description

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a bromine-substituted phenyl ring, a fluorine atom, a triazole ring, and a methoxyphenyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with aldehyde: The hydrazide intermediate is then condensed with 5-bromo-2-fluorobenzaldehyde under acidic or basic conditions to form the Schiff base.

    Introduction of the triazole ring: The Schiff base is further reacted with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may result from inhibition of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(5-chloro-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N’-[(E)-(5-bromo-2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a chlorine atom instead of a fluorine atom, which may also influence its properties.

The uniqueness of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which contribute to its distinctive chemical and biological properties.

Properties

CAS No.

303102-58-1

Molecular Formula

C20H19BrFN5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19BrFN5O2S/c1-3-27-19(13-4-7-16(29-2)8-5-13)25-26-20(27)30-12-18(28)24-23-11-14-10-15(21)6-9-17(14)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+

InChI Key

GOSXMZWHHOTGIC-FOKLQQMPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)F)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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